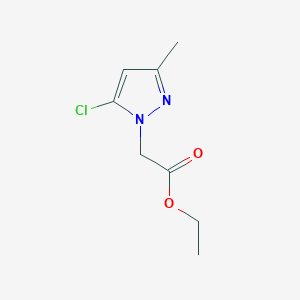

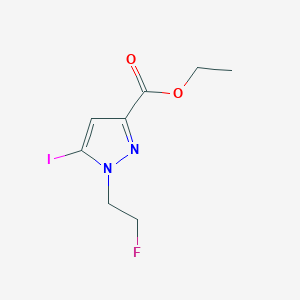

ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular weight of 202.64 . It is used in the synthesis of various derivatives . It appears as a light yellow solid .

Synthesis Analysis

The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group, such as ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate, involves intermediate derivatization methods (IDMs) . The synthesized compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis

The InChI code for ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is 1S/C8H11ClN2O2/c1-3-13-8 (12)5-11-7 (9)4-6 (2)10-11/h4H,3,5H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is a powder that is stored at room temperature . It has a melting point of 130–133°C . It is soluble in DMSO and insoluble in water .Aplicaciones Científicas De Investigación

Indole Derivatives Synthesis

Indole derivatives play a crucial role in natural products and drugs. Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate serves as a precursor for synthesizing indole-containing compounds. Researchers have explored novel methods to construct indoles, which are prevalent moieties in selected alkaloids . These derivatives exhibit diverse biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.

Antileishmanial and Antimalarial Activity

Compound 13, derived from ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate, demonstrates potent in vitro antipromastigote activity. Molecular simulation studies reveal its favorable binding pattern in the LmPTR1 pocket, making it a promising candidate for combating leishmaniasis and malaria .

Anti-Tubercular Potential

Synthetic derivatives containing the 1,3-diazole ring (such as ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate) have shown significant anti-tubercular activity. Compounds with this core structure exhibit promising effects against Mycobacterium tuberculosis strains .

Plant Growth Regulation

Indole derivatives influence plant growth and development. Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate may serve as a precursor for indole-3-acetic acid (IAA) synthesis. IAA is a plant hormone involved in cell elongation, root development, and tropisms .

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives and imidazole-containing compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, suggesting that this compound may also have broad effects on cellular biochemistry .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

ethyl 2-(5-chloro-3-methylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDWRSMHUUIEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-4-(furan-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2441364.png)

![4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2441369.png)

![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2441370.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)

![3-[[4-Methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2441376.png)

![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2441381.png)

![2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2441382.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2441383.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441385.png)